

# 1-Butyl-1H-indol-7-amine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Butyl-1H-indol-7-amine

Cat. No.: B15240069

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic properties of **1-Butyl-1H-indol-7-amine**. It also explores the potential biological activities of this class of compounds, offering insights for its application in scientific research and drug development.

## Molecular Structure and Properties

**1-Butyl-1H-indol-7-amine** is a derivative of the indole heterocyclic system, characterized by a butyl group attached to the indole nitrogen (N1) and an amino group at the 7-position of the indole ring.

## Structural Information

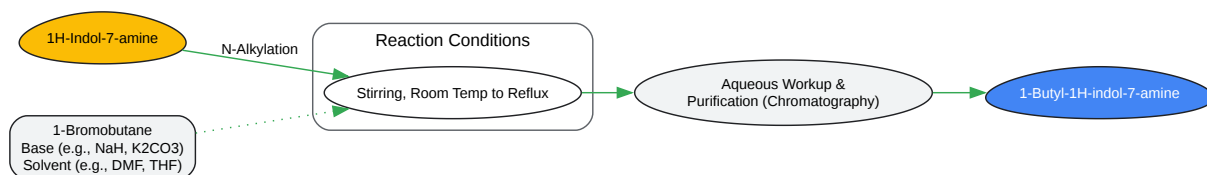
Property	Value
IUPAC Name	1-Butyl-1H-indol-7-amine
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub>
Molecular Weight	188.27 g/mol
Canonical SMILES	CCCCN1C=CC2=C1C(C=C2)=N
InChI Key	InChI=1S/C12H16N2/c1-2-3-7-14-9-6-8-4-5-10(13)11(8)12(14)9/h4-6,9H,2-3,7,13H2,1H3
CAS Number	Not available. The regioisomer 1-Butyl-1H-indol-6-amine has the CAS number 1095573-82-2[1].

## Synthesis

A specific, experimentally validated protocol for the synthesis of **1-Butyl-1H-indol-7-amine** is not readily available in the public domain. However, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of indoles. The proposed synthesis involves the N-butylation of the commercially available 1H-Indol-7-amine (CAS Number: 5192-04-1)[2].

## Proposed Synthetic Protocol: N-Butylation of 1H-Indol-7-amine

This protocol is adapted from general procedures for the N-alkylation of indoles.



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Caption: Proposed synthetic workflow for **1-Butyl-1H-indol-7-amine**.

Materials:

- 1H-Indol-7-amine
- 1-Bromobutane
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of 1H-Indol-7-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water at 0 °C.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford **1-Butyl-1H-indol-7-amine**.

## Spectroscopic Data

While experimental spectra for **1-Butyl-1H-indol-7-amine** are not publicly available, the following data are predicted based on the analysis of structurally related compounds, including 1-Butyl-1H-indole[3] and 1H-Indol-7-amine[2].

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.2-7.4	m	2H	H-4, H-5
~7.0-7.1	d	1H	H-2
~6.6-6.8	d	1H	H-6
~6.4-6.5	d	1H	H-3
~4.1-4.3	t	2H	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>
~3.5-4.0	br s	2H	-NH <sub>2</sub>
~1.7-1.9	m	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.3-1.5	m	2H	N-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.9-1.0	t	3H	N-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy (Predicted)

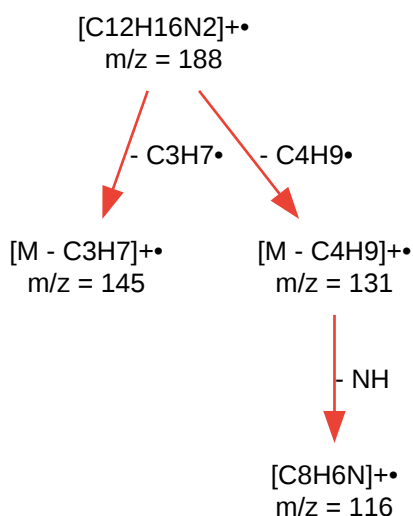
Chemical Shift ( $\delta$ , ppm)	Assignment
~140-142	C-7a
~135-137	C-7
~128-130	C-3a
~120-122	C-2
~118-120	C-5
~110-112	C-4
~105-107	C-6
~100-102	C-3
~45-47	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>
~31-33	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~19-21	N-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13-14	N-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of primary amine
3100-3000	Medium	C-H stretching (aromatic)
2960-2850	Strong	C-H stretching (aliphatic)
~1620	Medium	N-H bending (scissoring) of primary amine
1580-1450	Medium to Strong	C=C stretching (aromatic)
~1330	Strong	C-N stretching (aromatic amine)
800-700	Strong, Broad	N-H wagging of primary amine

## Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak  $[M]^+$  at  $m/z = 188$ . Key fragmentation patterns would likely involve the loss of the butyl chain and rearrangements characteristic of N-alkylindoles.



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Caption: Predicted major fragmentation pathways for **1-Butyl-1H-indol-7-amine**.

## Potential Biological Activity and Applications

While no specific biological activities have been reported for **1-Butyl-1H-indol-7-amine**, the 7-aminoindole scaffold is a key structural motif in a number of biologically active compounds.

- **Anticancer and Cytotoxic Activity:** Various derivatives of 7-aminoindole have demonstrated cytotoxic effects against human cancer cell lines[4]. The introduction of different substituents on the indole ring and the amino group can modulate this activity.
- **Antiviral Activity:** Recently, 7-azaindole derivatives, which are structurally related to 7-aminoindoles, have been identified as inhibitors of the SARS-CoV-2 spike protein-hACE2 interaction, suggesting a potential avenue for antiviral drug development[5].
- **Enzyme Inhibition:** The indole nucleus is a common feature in many enzyme inhibitors. The specific substitution pattern of **1-Butyl-1H-indol-7-amine** could confer selectivity for various enzyme targets.
- **Receptor Modulation:** As analogues of tryptamines, substituted indoles can interact with a variety of receptors in the central nervous system[6].

The N-butyl group can influence the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties such as cell membrane permeability and metabolic stability. Further research is warranted to explore the specific biological targets and therapeutic potential of **1-Butyl-1H-indol-7-amine**.

## Conclusion

**1-Butyl-1H-indol-7-amine** is a synthetically accessible indole derivative with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic characteristics to aid researchers in its synthesis, characterization, and exploration of its biological properties. The 7-aminoindole scaffold continues to be a promising area for the development of novel therapeutic agents.

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